![molecular formula C9H9N5 B2361955 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 2282079-42-7](/img/structure/B2361955.png)
2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, which include “2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine”, have been synthesized and evaluated as promising anticancer agents . These compounds have shown cytotoxic activities against human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds have shown promising cytotoxic activity lower than 12 μM against the Hela cell line .
Selectivity Against Normal and Cancerous Cell Lines
The safety of these compounds was evaluated on MRC-5, a normal cell line, and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Molecular Docking Studies
Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme, a possible target .
c-Met Inhibition
Structures containing these heterocyclic nuclei have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
GABA A Allosteric Modulating Activity
Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .
Use in Solar Cells
These structures have been incorporated into polymers for use in solar cells .
BACE-1 Inhibition
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
2-Cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine interacts with its target by forming hydrogen bonds . This interaction leads to the inhibition of the aromatase enzyme, thereby disrupting the synthesis of estrogens .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which can have various downstream effects depending on the physiological context .
Result of Action
The primary result of the action of 2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is the inhibition of the aromatase enzyme . This leads to a decrease in estrogen levels, which can have various effects at the molecular and cellular levels, depending on the context .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropyl-4-(1,2,4-triazol-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-2-7(1)9-11-4-3-8(13-9)14-6-10-5-12-14/h3-7H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDDXFOUMBWKOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine |
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